Ethyl 1-(2-chlorophenyl)-4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core with a 2-chlorophenyl substituent at position 1 and a (2,4-dimethylphenyl)sulfonyloxy group at position 2. The ethyl ester at position 3 enhances lipophilicity, while the sulfonyloxy group may act as a leaving group or influence electronic properties.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(2,4-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S/c1-4-29-21(26)20-17(30-31(27,28)18-10-9-13(2)11-14(18)3)12-19(25)24(23-20)16-8-6-5-7-15(16)22/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTIVRVDEZGWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-chlorophenyl)-4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the condensation of hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced into the pyridazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chlorophenyl)-4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to ethyl 1-(2-chlorophenyl)-4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. The structural components of this compound may enhance its interaction with biological targets involved in tumor proliferation and survival.
- Antimicrobial Properties : The sulfonamide group present in the compound is known for its antimicrobial activity. Compounds with similar structures have been investigated for their efficacy against bacterial and fungal infections.
Pharmacological Applications
- Neurological Disorders : Compounds resembling this compound have been studied for their potential neuroprotective effects. Their ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as depression and anxiety.
Synthetic Methodologies
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Ethanol, chlorophenol |
| 2 | Sulfonation | Sulfur trioxide |
| 3 | Cyclization | Base catalyst |
Mechanism of Action
The mechanism of action of Ethyl 1-(2-chlorophenyl)-4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s uniqueness lies in its 2-chlorophenyl and 2,4-dimethylphenylsulfonyloxy substituents. Below is a comparison with structurally related derivatives:
*Estimated formula based on structural analogs ; †Calculated based on .
Electronic and Steric Effects
- This may influence binding to biological targets.
- Sulfonyloxy Substituents : The 2,4-dimethylphenylsulfonyloxy group is less electron-withdrawing than trifluoromethyl (e.g., ) or fluoro-methoxy substituents ( ), which could stabilize the compound against nucleophilic attack.
- Ester vs. Cyano Groups: Unlike cyanopyridazines (e.g., 12b–12g ), the target compound’s ethyl ester may improve membrane permeability due to increased lipophilicity.
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C21H19ClN2O6S
- Molecular Weight : 462.9 g/mol
- CAS Number : 899958-93-1
The compound's biological activity can be attributed to its structural features, particularly the presence of the pyridazine ring and the sulfonyl group. These components are known to interact with various biological targets, influencing enzymatic pathways and cellular processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may act as a potent inhibitor for certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound has shown potential in modulating pathways related to apoptosis and cell survival, particularly in cancer cells.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that this compound effectively induced apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Research Findings
Recent research has highlighted the compound's multifaceted biological activities:
- Cytotoxicity Studies : Detailed cytotoxicity assays revealed that the compound selectively targets cancer cells while sparing normal cells.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, enhanced efficacy was observed, suggesting potential for combination therapy strategies.
Q & A
Q. How can the structure of this compound be confirmed experimentally?
Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- X-ray crystallography is the gold standard for unambiguous confirmation, as seen in analogous dihydropyridazine derivatives . Key parameters include refinement of bond angles and torsional strain analysis.
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm and sulfonyloxy groups via downfield shifts).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H] ion).
Q. What synthetic routes are recommended for this compound?
Answer: Synthesis typically involves multi-step protocols:
Core dihydropyridazine formation : Condensation of hydrazine derivatives with β-keto esters under reflux (e.g., ethanol, 80°C) .
Sulfonylation : Reaction of the hydroxyl group with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane using triethylamine as a base .
Esterification : Ethyl ester introduction via nucleophilic acyl substitution.
Key considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and optimize stoichiometry to avoid byproducts.
Advanced Research Questions
Q. How can regioselectivity in the sulfonylation step be analyzed mechanistically?
Answer: Regioselectivity arises from steric and electronic factors:
- Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare transition-state energies for sulfonylation at competing sites .
- Kinetic studies : Vary reaction temperature (e.g., 0°C vs. 25°C) to assess activation barriers.
- Substituent effects : Compare yields when using electron-withdrawing vs. electron-donating groups on the phenyl ring.
Q. How to resolve contradictions in spectroscopic data for tautomeric forms of the dihydropyridazine core?
Answer: Tautomerism in the dihydropyridazine ring can lead to conflicting NMR or IR results:
- Variable-temperature NMR : Conduct experiments at −40°C to slow tautomeric interconversion and identify distinct proton environments .
- IR spectroscopy : Compare carbonyl stretching frequencies (e.g., 1680–1720 cm) to distinguish keto-enol forms.
- Cross-validation : Use X-ray data (if available) to confirm the dominant tautomer in the solid state .
Q. What strategies mitigate decomposition during purification?
Answer: Decomposition often occurs due to sulfonate ester hydrolysis or thermal instability:
- Chromatography : Use flash chromatography with neutral alumina instead of silica gel to minimize acid-catalyzed degradation .
- Low-temperature crystallization : Recrystallize from ethyl acetate/hexane at 4°C to stabilize the sulfonyloxy group.
- Stability assays : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) over 24 hours at room temperature.
Critical Analysis of Contradictory Evidence
- Safety protocols : While emphasizes triethylamine use in sulfonylation, alternative bases (e.g., DMAP) may reduce side reactions in moisture-sensitive conditions.
- Crystallography limitations : highlights X-ray reliability, but dynamic disorder in flexible groups (e.g., ethyl ester) may require neutron diffraction for precise resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
